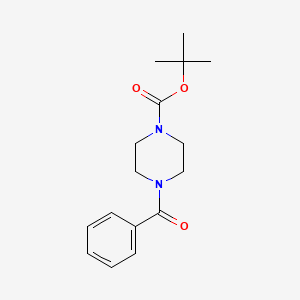

Tert-butyl 4-benzoylpiperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-benzoylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-11-9-17(10-12-18)14(19)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZLBJXUJHNUOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77278-38-7 | |

| Record name | tert-butyl 4-benzoylpiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-benzoylpiperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and benzoyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Step 1: Piperazine reacts with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl piperazine-1-carboxylate.

Step 2: The intermediate product is then reacted with benzoyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-benzoylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or benzoyl groups can be replaced by other functional groups.

Oxidation and Reduction Reactions: The piperazine ring can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.

Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols. Reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used for oxidation and reduction, respectively.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while hydrolysis can produce carboxylic acids and alcohols.

Scientific Research Applications

Tert-butyl 4-benzoylpiperazine-1-carboxylate has several scientific research applications, including:

Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.

Biological Studies: The compound is used in biochemical assays to study enzyme activity and receptor binding.

Industrial Applications: It is employed in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-benzoylpiperazine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as a ligand for certain receptors or enzymes, modulating their activity. The piperazine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, leading to the desired pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Functional Group Diversity

- tert-Butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate (): Substituted with a cyano-pyridinyl group, this compound exhibits increased polarity compared to the benzoyl analogue.

- tert-Butyl 4-((6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl)methyl)piperazine-1-carboxylate (): Incorporates an imidazothiazole ring linked to an aminophenyl group, introducing π-π stacking and hydrogen-bonding capabilities. This structural complexity may confer selectivity in kinase inhibition.

tert-Butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate ():

The trifluoromethyl and formyl groups increase electrophilicity, making it reactive toward nucleophiles (e.g., in Schiff base formation). The CF3 group also enhances metabolic stability .tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate ():

Features a piperidine substituent, introducing a basic nitrogen atom. This modification improves water solubility (predicted Log S = -3.1) and bioavailability compared to the benzoyl derivative .

Physicochemical Properties

The benzoyl group contributes to higher melting points due to aromatic stacking, while methyl or amino substituents reduce crystallinity .

Biological Activity

Tert-butyl 4-benzoylpiperazine-1-carboxylate (TBBC) is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of TBBC, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

TBBC is characterized by its piperazine structure, which is a common motif in many pharmacologically active compounds. The presence of the tert-butyl and benzoyl groups contributes to its lipophilicity and ability to interact with biological membranes.

Research indicates that TBBC exhibits multiple mechanisms of action:

- GPR119 Agonism : TBBC has been identified as a potential agonist for GPR119, a receptor involved in glucose homeostasis and insulin secretion. In vitro studies have shown that TBBC enhances GLP-1 release, which is crucial for managing Type 2 diabetes mellitus (T2DM) .

- Antimicrobial Activity : TBBC demonstrates antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in treating resistant bacterial infections .

- Inhibition of Acetylcholinesterase : Some derivatives of piperazine compounds have shown inhibitory effects on human acetylcholinesterase, which could be relevant in the context of neurodegenerative diseases like Alzheimer's .

Table 1: Biological Activities of TBBC and Related Compounds

| Activity | Assay Type | IC50/EC50 Values | Reference |

|---|---|---|---|

| GPR119 Agonism | GLP-1 Release | Not specified | |

| Antibacterial (MRSA) | Disk Diffusion Assay | 15 µg/mL | |

| Acetylcholinesterase Inhibition | Enzymatic Assay | 12 µM |

Research Findings

- GLP-1 Binding Characterization : A study conducted on TBBC analogs indicated strong binding affinity to GLP-1 receptors, making it a candidate for further development as an antidiabetic agent. The research highlighted the compound's ability to enhance insulin secretion in vitro, suggesting its potential role in T2DM management .

- Antimicrobial Studies : In a comparative study on various piperazine derivatives, TBBC showed significant antibacterial activity against several strains, including those resistant to conventional antibiotics. The results indicated that modifications to the piperazine structure could enhance antimicrobial efficacy .

- Neuroprotective Potential : Preliminary findings suggest that TBBC and its derivatives may offer neuroprotective effects through acetylcholinesterase inhibition, which is critical for maintaining cognitive function and could be beneficial in Alzheimer's disease treatment .

Q & A

Q. What are the optimized synthetic routes for tert-butyl 4-benzoylpiperazine-1-carboxylate, and how can reaction yields be improved?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a piperazine derivative (e.g., tert-butyl piperazine-1-carboxylate) reacts with a benzoyl chloride or activated electrophile under basic conditions. Key parameters include:

- Solvent selection : 1,4-dioxane or toluene at elevated temperatures (110–120°C) enhances reactivity .

- Catalysts/bases : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) promotes efficient coupling .

- Purification : Column chromatography with ethyl acetate/hexane mixtures is commonly used to isolate the product . Yield improvements (>85%) are achieved by maintaining anhydrous conditions and optimizing stoichiometric ratios of reactants .

Q. How is This compound characterized using spectroscopic methods?

- NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H NMR), while the benzoyl carbonyl resonates at ~167 ppm (¹³C NMR). Piperazine protons split into distinct multiplet patterns between 3.0–4.0 ppm .

- HRMS : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular formula (C₁₇H₂₄N₂O₃) with mass accuracy <2 ppm .

- IR : Stretching vibrations for the carbonyl (C=O) groups (1680–1720 cm⁻¹) and aromatic C–H bonds (3050–3100 cm⁻¹) are diagnostic .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazards : Classified as Acute Toxicity (Category 4, H302) if ingested. Avoid inhalation and skin contact .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

- Waste disposal : Neutralize with dilute acid/base before incineration to avoid environmental release .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL-2018) provides atomic-level resolution. For example:

- Hydrogen bonding : Graph-set analysis reveals intermolecular interactions (e.g., N–H···O) stabilizing crystal packing .

- Torsion angles : The benzoyl group adopts a planar conformation relative to the piperazine ring, with dihedral angles <10° .

- Validation : R-factors <0.05 and residual electron density <0.3 eÅ⁻³ confirm structural accuracy .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Leaving group efficiency : Bromine or chlorine substituents on electrophiles (e.g., 5-bromo-2-chloropyrimidine) enhance reactivity due to lower bond dissociation energies .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states via dipole interactions, accelerating SN2 pathways .

- Steric hindrance : The tert-butyl group reduces piperazine ring flexibility, favoring regioselective substitution at the less hindered nitrogen .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Docking studies : Molecular dynamics (MD) simulations using AutoDock Vina reveal affinity for enzymes like cytochrome P450 (binding energy <−7 kcal/mol) .

- ADMET profiling : SwissADME predicts moderate bioavailability (LogP ~2.5) and blood-brain barrier permeability (TPSA ~55 Ų) .

- Electrostatic potential maps : DFT calculations (B3LYP/6-31G*) highlight nucleophilic sites (e.g., piperazine nitrogen) for derivatization .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?

- Chiral auxiliaries : Use (S)-tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate as a template for asymmetric synthesis .

- Chromatographic resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) achieves >99% enantiomeric excess .

- Kinetic resolution : Lipase-catalyzed acylations selectively modify one enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.